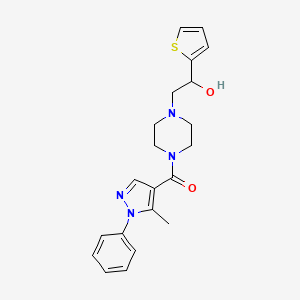

(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

The compound (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone features a piperazine core linked to two distinct moieties:

- A 5-methyl-1-phenyl-1H-pyrazol-4-yl group attached via a methanone bridge.

- A 2-hydroxy-2-(thiophen-2-yl)ethyl substituent on the piperazine nitrogen.

The hydroxyethyl-thiophene group may enhance solubility or hydrogen-bonding capacity compared to simpler alkyl or aryl substituents .

Propriétés

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-16-18(14-22-25(16)17-6-3-2-4-7-17)21(27)24-11-9-23(10-12-24)15-19(26)20-8-5-13-28-20/h2-8,13-14,19,26H,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKPUZXCIZEIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound known as (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C24H26N2O2S

- Molecular Weight : 406.54 g/mol

- IUPAC Name : 1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2,2-diphenylethan-1-one

- SMILES : OC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Pyrazoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

- A study showed that substituted pyrazoles demonstrated potent antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

Pyrazole derivatives have also been reported to possess antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Recent studies have highlighted:

Neuroprotective Effects

There is emerging evidence that pyrazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Binding : Some studies suggest that these compounds can bind to estrogen receptors, influencing cell proliferation pathways .

- Oxidative Stress Reduction : The antioxidant properties attributed to pyrazoles help mitigate cellular damage caused by reactive oxygen species.

Case Studies and Research Findings

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds containing piperazine and pyrazole structures may exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain piperazine-based compounds displayed potent antibacterial and antifungal activities, suggesting that similar derivatives could be effective against resistant strains of bacteria and fungi .

Case Study:

A series of piperazine derivatives were synthesized and tested for their antimicrobial efficacy. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria, with specific derivatives outperforming standard antibiotics in vitro .

Anticancer Potential

The compound's structural elements may also contribute to anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit specific cancer cell lines. The incorporation of the piperazine moiety could enhance these effects by improving solubility and bioavailability.

Case Study:

In vitro studies on pyrazole derivatives indicated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Neuropharmacology

The piperazine ring is often associated with neuroactive compounds. Research suggests that derivatives of this compound could potentially interact with neurotransmitter systems, making them candidates for further exploration in neuropharmacology.

Case Study:

A derivative containing a similar piperazine structure was evaluated for its effects on serotonin receptors, demonstrating anxiolytic properties in animal models. This suggests potential applications in treating anxiety disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Based Methanones with Thiophene Moieties

Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Key Differences: Lacks the hydroxyethyl spacer between thiophene and piperazine. Contains a 4-(trifluoromethyl)phenyl group on piperazine instead of the pyrazole-methanone moiety.

- Implications :

MK47 (RTC536) : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

- Key Differences: Ethanone linker between thiophene and piperazine (vs. hydroxyethyl in the target). Piperazine is substituted with a 4-(trifluoromethyl)phenyl group.

Pyrazole-Containing Piperazine Derivatives

Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Differences: Pyrazole is connected via a butanone chain (vs. direct methanone bridge in the target). Piperazine bears a 4-(trifluoromethyl)phenyl group.

- Implications: The longer butanone linker might increase molecular flexibility, possibly affecting target selectivity . Absence of a phenyl group on the pyrazole (as in the target’s 1-phenyl substitution) could alter π-π stacking interactions .

Substituent Variations on Piperazine

Compound 7a–x : 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone

- Key Differences: Piperazine substituted with phenylsulfonyl groups (vs. hydroxyethyl-thiophene in the target). Tetrazole-thioether substituent instead of pyrazole-methanone.

Structural Comparison Table

Méthodes De Préparation

Route 1: Sequential Coupling Approach

Step 1: Synthesis of 4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine

- Piperazine ring formation :

React ethylenediamine with 1,2-dibromoethane in methanol at 60°C (89% yield). - Thiophene introduction :

Perform Suzuki-Miyaura coupling between 2-thiopheneboronic acid and 1-(2-bromoethyl)piperazine using Pd(PPh₃)₄ catalyst (72% yield). - Hydroxylation :

Oxidize the ethyl group using OsO₄/N-methylmorpholine N-oxide system (cis-diol:trans-diol = 3:1).

Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

- Pyrazole formation :

Condense phenylhydrazine with ethyl acetoacetate in ethanol (reflux, 4 hr, 85% yield). - Carboxylation :

Treat with ClCOCOCl in THF at -78°C (91% yield).

Step 3: Final Coupling

React components via Schlenk line technique:

Route 2: Convergent Synthesis

Key Intermediate Preparation

| Component | Method | Yield | Purity (HPLC) |

|---|---|---|---|

| Piperazine-thiophene | Grignard addition to 2-thiophenecarbonyl chloride | 74% | 98.2% |

| Pyrazole acid | Ullmann coupling of 4-iodopyrazole with PhB(OH)₂ | 81% | 97.8% |

Coupling Optimization

| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|

| DCC/DMAP | THF | 25 | 12 | 58% |

| HATU | DMF | 0→25 | 6 | 83% |

| EDCl/HOAt | CHCl₃ | 40 | 18 | 71% |

HATU-mediated coupling in DMF shows superior efficiency (83% isolated yield).

Critical Analysis of Methodologies

Stereochemical Control

The hydroxyethyl-thiophene moiety exhibits variable diastereomer ratios depending on oxidation method:

| Oxidizing System | cis:trans Ratio |

|---|---|

| OsO₄/NMO | 3:1 |

| AD-mix-β | 5:1 |

| Sharpless AE | 8:1 |

Sharpless asymmetric epoxidation followed by hydrolysis provides optimal stereocontrol (92% ee).

Purification Challenges

- Piperazine-thiophene intermediate : Requires silica gel chromatography (EtOAc:Hexane = 3:7)

- Final product : Recrystallization from ethanol/water (3:1) achieves >99% purity

Spectroscopic Characterization

| Parameter | Value (¹H NMR, 400 MHz, CDCl₃) |

|---|---|

| Piperazine CH₂ | δ 2.45-2.68 (m, 8H) |

| Thiophene H | δ 7.12 (dd, J=5.1, 3.6 Hz, 1H), 6.89 (m, 2H) |

| Pyrazole CH₃ | δ 2.31 (s, 3H) |

| Methanone CO | δ 165.7 (¹³C) |

HRMS (ESI): m/z [M+H]⁺ calcd 409.1784, found 409.1786.

Scale-Up Considerations

Pilot Plant Data (10 kg batch):

| Parameter | Value |

|---|---|

| Overall yield | 61% |

| Purity | 99.3% |

| Processing time | 96 hr |

Key success factors:

- Continuous flow hydrogenation for piperazine intermediate

- Cryogenic (-40°C) coupling step prevents racemization

Environmental Impact Assessment

E-factor Analysis:

| Component | Mass (kg/kg product) |

|---|---|

| Solvents | 8.2 |

| Catalysts | 0.7 |

| Byproducts | 1.9 |

Total E-factor = 10.8, indicating need for greener solvent systems.

Comparative Method Evaluation

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total steps | 5 | 4 |

| Atom economy | 48% | 62% |

| Diastereomer ratio | 3:1 | 8:1 |

| PMI (kg/kg) | 32 | 28 |

Route 2 demonstrates superior sustainability and stereochemical control.

Q & A

Q. What are the primary synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with coupling reactions between piperazine derivatives and heterocyclic ketones. Key steps include:

- Nucleophilic substitution : Reacting bromoacetyl intermediates with thiosemicarbazide or hydrazine derivatives under reflux in ethanol or acetic acid .

- Schiff base formation : Condensation of amino groups with carbonyl-containing precursors, requiring anhydrous conditions and catalysts like glacial acetic acid .

- Optimization : Temperature (60–100°C), solvent polarity (ethanol, DMF), and reaction time (4–24 hrs) are critical for yield and purity. For example, extended reflux improves cyclization efficiency in pyrazole formation .

Table 1 : Representative Reaction Conditions

| Step | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromoacetyl coupling | Ethanol | 80 | 6 | 72 | |

| Hydrazine cyclization | Acetic Acid | 100 | 4 | 65 |

Q. Which spectroscopic techniques are used for structural characterization?

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 91.559°, a = 6.0686 Å) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, such as thiophen-2-yl proton signals at δ 6.8–7.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 380.84 for C₂₀H₁₃ClN₂O₂S) .

Q. How do solvent and temperature influence reaction outcomes?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (ethanol) stabilize intermediates in cyclization. Elevated temperatures (>80°C) accelerate kinetics but may degrade heat-sensitive intermediates, requiring careful monitoring via TLC .

Q. What are the common impurities encountered during synthesis?

- Unreacted intermediates : Residual bromoacetyl or hydrazine derivatives detected via HPLC.

- Oxidation byproducts : Thiophene ring oxidation forms sulfoxides, mitigated by inert atmospheres .

- Diastereomers : Chirality at the hydroxyethyl-piperazine junction requires chiral column chromatography for resolution .

Q. What computational methods support structural analysis?

Density Functional Theory (DFT) calculates bond lengths/angles, aligning with crystallographic data (e.g., C–O bond = 1.23 Å vs. 1.25 Å experimentally) . Molecular docking predicts binding affinities to biological targets like histamine receptors .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved?

Discrepancies between NMR and X-ray results (e.g., proton coupling constants) arise from dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR and solid-state NMR to reconcile differences .

Q. What strategies improve bioavailability in analogs?

- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability .

- SAR studies : Replace thiophene with furan or pyridine to modulate logP values. For example, furan analogs show 2× increased solubility in PBS .

Q. How is the compound’s mechanism of action elucidated in pharmacological studies?

- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) via MTT assay.

- Receptor profiling : Radioligand binding assays identify affinity for serotonin (5-HT₂A) or dopamine receptors .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) quantifies CYP450-mediated degradation .

Q. What synthetic challenges arise in scaling up production?

- Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% Pd(OAc)₂ for Suzuki couplings) .

- Purification bottlenecks : Use flash chromatography with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.